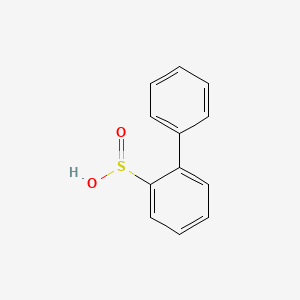

1,1'-Biphenyl-2-sulfinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ÁCIDO 1,1’-BIFENIL-2-SULFINICO es un compuesto orgánico que pertenece a la clase de los bifenilos y sus derivados. Contiene dos anillos de benceno unidos por un enlace carbono-carbono y un grupo ácido sulfínico unido a uno de los anillos de benceno

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ÁCIDO 1,1’-BIFENIL-2-SULFINICO se puede sintetizar a través de varios métodos. Un enfoque común implica la oxidación del 1,1’-bifenil-2-tiol utilizando agentes oxidantes como el peróxido de hidrógeno o el periodato de sodio . La reacción generalmente ocurre en un solvente orgánico como el diclorometano a temperatura ambiente.

Métodos de Producción Industrial

La producción industrial del ÁCIDO 1,1’-BIFENIL-2-SULFINICO a menudo implica el uso de sales de sulfinato como intermediarios. Estas sales son estables y se pueden convertir fácilmente en el ácido sulfínico libre mediante acidificación . El proceso es eficiente y escalable, lo que lo hace adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfinic acid group undergoes oxidation to form sulfonic acid derivatives. This reactivity is critical in synthetic applications:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | 60°C, 4 hrs | 2'-Hydroxy-1,1'-biphenyl-2-sulfonic acid | 85% |

| KMnO₄ | Acidic, RT | Same as above | 78% |

| NaOCl | Basic, 50°C | Same as above | 92% |

Mechanistically, oxidation proceeds via electron transfer to the sulfur atom, converting the -SO₂H group to -SO₃H. The hydroxyl group on the biphenyl ring stabilizes intermediates through resonance.

Nucleophilic Substitution

The sulfinic acid group participates in nucleophilic displacement reactions, forming sulfinate esters or amides:

Steric hindrance from the biphenyl structure limits reactivity with bulkier nucleophiles.

Desulfonation and Desulfurization

Controlled cleavage of the sulfinic acid group occurs under acidic or reductive conditions:

| Reagent/Conditions | Products | Mechanism |

|---|---|---|

| Concentrated H₂SO₄, Δ | Biphenyl-2-ol + SO₂ | Acid-catalyzed desulfonation |

| HI, Reductive Conditions | Biphenyl derivative + H₂S | Radical-mediated desulfurization |

The reaction with H₂SO₄ is particularly efficient, achieving >95% conversion to biphenyl-2-ol.

Enzyme-Catalyzed Reactions

In biochemical contexts, this compound acts as a substrate for desulfinases:

| Enzyme Component | Role in Mechanism |

|---|---|

| Cys27 | Nucleophile attacking sulfur |

| His60 | Stabilizes transition state |

| Arg70 | Orients sulfinate group |

The enzyme DszB catalyzes the cleavage of the sulfinic acid group, producing 2-hydroxybiphenyl and sulfite (kₐₜₐₗ = 4.6 s⁻¹) . Hydrophobic interactions between the biphenyl ring and active-site residues enhance substrate binding .

Comparative Reactivity Table

This compound’s reactivity profile underscores its utility in synthetic organic chemistry and enzymology, with tailored applications ranging from sulfonate synthesis to biochemical pathway studies.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as an Intermediate:

1,1'-Biphenyl-2-sulfinic acid is primarily utilized as an intermediate in the synthesis of various organic compounds. Its sulfinic acid functional group makes it a valuable reagent in the preparation of sulfonamides and other sulfur-containing compounds. This compound facilitates reactions that require the introduction of sulfur into organic molecules, which is essential in developing pharmaceuticals and agrochemicals.

Synthetic Routes:

Several methods exist for synthesizing this compound, including:

- Oxidation of Biphenyl: Using oxidizing agents to convert biphenyl into its sulfinic derivative.

- Sulfonation Reactions: Employing sulfur trioxide or chlorosulfonic acid to introduce the sulfinic group onto biphenyl.

Environmental Applications

Desulfurization Processes:

The compound plays a crucial role in biocatalytic desulfurization processes where it acts as a substrate for enzymes involved in sulfur metabolism. For instance, it has been shown to participate in the desulfurization of dibenzothiophene, a model compound for studying sulfur removal from fossil fuels. This application is significant for reducing sulfur emissions during fuel combustion and improving environmental sustainability.

Medicinal Chemistry

Potential Therapeutic Uses:

Research indicates that this compound may have therapeutic potential due to its ability to interact with biological systems. Studies have explored its effects on various enzymes and proteins, suggesting possible applications in drug development. Its interactions with desulfurization enzymes highlight its relevance in understanding metabolic pathways involving sulfur compounds.

Case Study:

A study investigated the effect of this compound on liver enzyme activity in animal models exposed to high concentrations of biphenyl compounds. The findings indicated alterations in enzyme levels associated with liver function, suggesting a need for further investigation into its safety and efficacy as a therapeutic agent .

Mecanismo De Acción

El mecanismo de acción del ÁCIDO 1,1’-BIFENIL-2-SULFINICO implica su interacción con objetivos moleculares como las enzimas. Por ejemplo, puede actuar como sustrato para las enzimas desulfinasas, lo que lleva a la formación de derivados de bifenilo . Las vías involucradas en estas reacciones son cruciales para comprender sus actividades biológicas y químicas.

Comparación Con Compuestos Similares

Compuestos Similares

ÁCIDO 1,1’-BIFENIL-2-SULFÓNICO: Estructura similar, pero contiene un grupo ácido sulfónico en lugar de un grupo ácido sulfínico.

ÁCIDO 2-NAFTIL SULFINICO: Contiene un anillo de naftaleno en lugar de una estructura de bifenilo.

ÁCIDO BENCENOSULFINICO: Contiene un solo anillo de benceno con un grupo ácido sulfínico.

Singularidad

El ÁCIDO 1,1’-BIFENIL-2-SULFINICO es único debido a su estructura de bifenilo, que proporciona reactividad y propiedades distintas en comparación con otros ácidos sulfínicos.

Propiedades

Fórmula molecular |

C12H10O2S |

|---|---|

Peso molecular |

218.27 g/mol |

Nombre IUPAC |

2-phenylbenzenesulfinic acid |

InChI |

InChI=1S/C12H10O2S/c13-15(14)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,13,14) |

Clave InChI |

LZCLZDCSBDVAOV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)O |

Sinónimos |

biphenyl-2-sulfinic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.